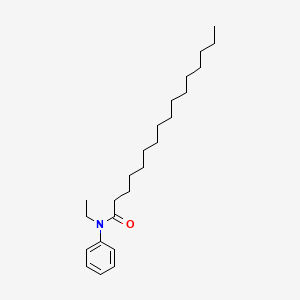
N-Ethyl-N-phenylhexadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-phenylhexadecanamide is an organic compound belonging to the class of amides It is characterized by the presence of an ethyl group and a phenyl group attached to the nitrogen atom of the hexadecanamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-N-phenylhexadecanamide can be synthesized through the reaction of hexadecanoic acid (palmitic acid) with N-ethyl-N-phenylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with the amine to form the amide. The reaction conditions often require heating and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-phenylhexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the amide to the corresponding amine or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can lead to various substituted aromatic compounds.
Applications De Recherche Scientifique
N-Ethyl-N-phenylhexadecanamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-phenylhexadecanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-phenylhexadecanamide: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-N-phenylpentadecanamide: Similar structure but with a shorter carbon chain.
N-Ethyl-N-phenylheptadecanamide: Similar structure but with a longer carbon chain.
Uniqueness
N-Ethyl-N-phenylhexadecanamide is unique due to its specific combination of an ethyl group and a phenyl group attached to the nitrogen atom, along with a hexadecanamide backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
90097-05-5 |
|---|---|
Formule moléculaire |
C24H41NO |
Poids moléculaire |
359.6 g/mol |
Nom IUPAC |
N-ethyl-N-phenylhexadecanamide |
InChI |
InChI=1S/C24H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25(4-2)23-20-17-16-18-21-23/h16-18,20-21H,3-15,19,22H2,1-2H3 |
Clé InChI |
HBXRWLFVAHBEKY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)N(CC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


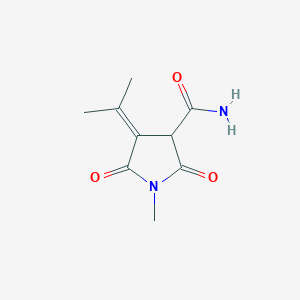
![Diethyl {2-oxo-3-[(quinolin-8-yl)oxy]propyl}phosphonate](/img/structure/B14373400.png)
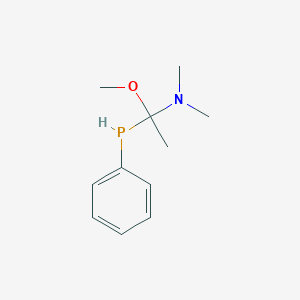
![N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide](/img/structure/B14373403.png)
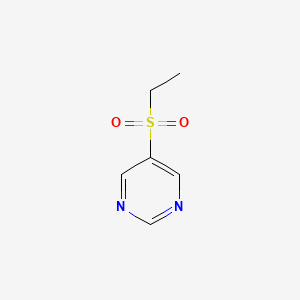
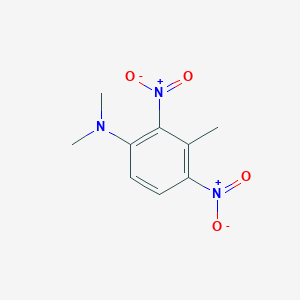

![Methyl 3-[(4-azidophenyl)disulfanyl]propanoate](/img/structure/B14373417.png)
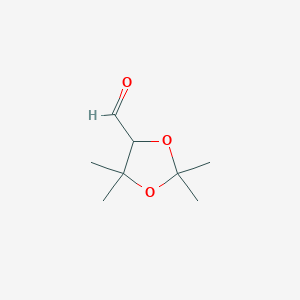
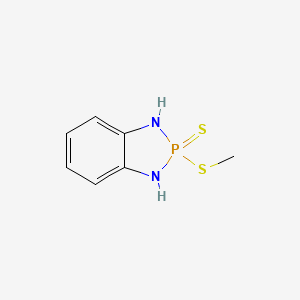
![11,13-Dioxadispiro[4.0.4.3]tridecan-12-one](/img/structure/B14373443.png)
![2-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14373454.png)
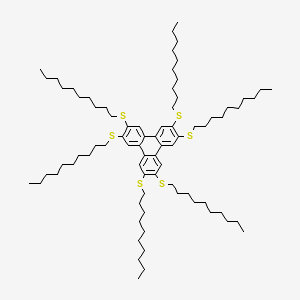
![N-(2-Nitrothieno[2,3-b]pyridin-3-yl)acetamide](/img/structure/B14373470.png)
